molecular formula C23H22N2O4 B11344404 5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11344404
M. Wt: 390.4 g/mol
InChI Key: YKPBTFGRXLKROS-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole structure, followed by the introduction of the furan and phenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or alkyl groups into the aromatic rings.

Scientific Research Applications

5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methylfuran-2-propionaldehyde: This compound shares the furan ring structure and can undergo similar chemical reactions.

    Furan-2,5-dimethylcarboxylate:

Uniqueness

What sets 5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE apart is its combination of multiple aromatic and heterocyclic rings, which can confer unique reactivity and properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H22N2O4/c1-15-6-8-18(11-16(15)2)22-12-21(24-29-22)23(26)25(13-19-5-4-10-27-19)14-20-9-7-17(3)28-20/h4-12H,13-14H2,1-3H3

InChI Key

YKPBTFGRXLKROS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=C(O4)C)C

Origin of Product

United States

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